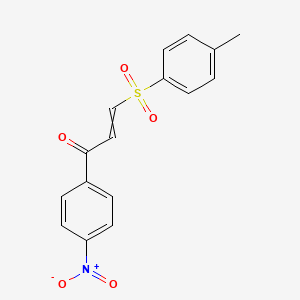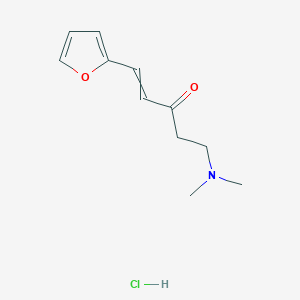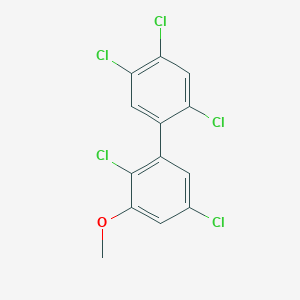
2,2',4',5,5'-Pentachloro-3-methoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl is a polychlorinated biphenyl (PCB) compound. It is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields. The compound has a molecular formula of C12H5Cl5O and a molecular weight of 326.433 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl typically involves the chlorination of biphenyl compounds. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process is carried out under controlled temperatures to ensure selective chlorination at the desired positions on the biphenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is monitored closely to control the extent of chlorination and to minimize the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form less chlorinated biphenyls.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and substituted biphenyl derivatives .
Applications De Recherche Scientifique
2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Biology: The compound is studied for its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.
Medicine: Research is conducted to understand its impact on human health, particularly its role as an endocrine disruptor.
Mécanisme D'action
The mechanism by which 2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl exerts its effects involves its interaction with cellular components. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in changes in gene expression, leading to toxic effects such as oxidative stress and disruption of endocrine functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,3,4,5’-Pentachlorobiphenyl: Similar in structure but differs in the position of chlorine atoms.
2,3’,4,4’,5-Pentachlorobiphenyl: Another PCB with a different chlorination pattern.
2,3’,4,4’,5’-Pentachlorobiphenyl: Similar but with variations in chlorine substitution.
Uniqueness
2,2’,4’,5,5’-Pentachloro-3-methoxy-1,1’-biphenyl is unique due to its specific chlorination pattern and the presence of a methoxy group. This structural uniqueness contributes to its distinct chemical properties and biological activities .
Propriétés
Numéro CAS |
60082-97-5 |
|---|---|
Formule moléculaire |
C13H7Cl5O |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1,2,4-trichloro-5-(2,5-dichloro-3-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H7Cl5O/c1-19-12-3-6(14)2-8(13(12)18)7-4-10(16)11(17)5-9(7)15/h2-5H,1H3 |
Clé InChI |
YEVLZBGKWIOXOL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)
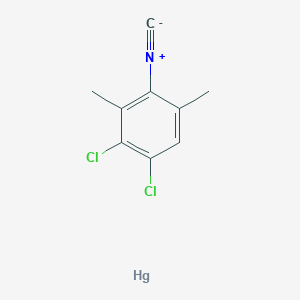

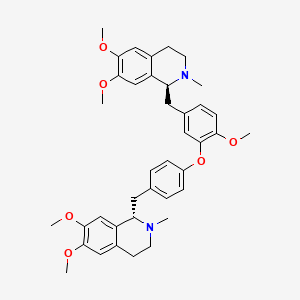
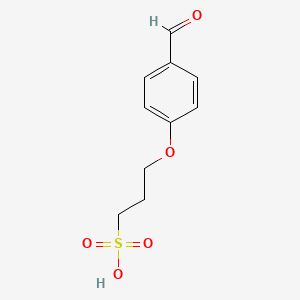

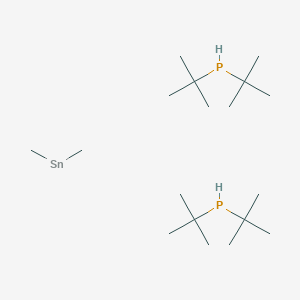
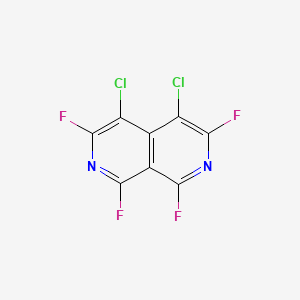
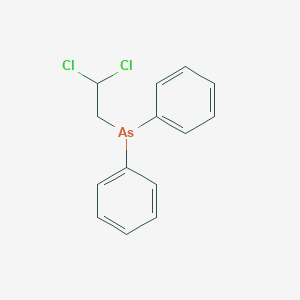
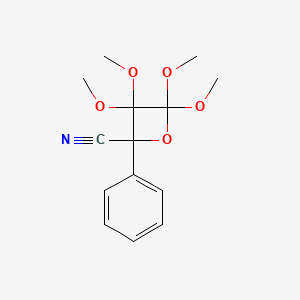
![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)
![(2R,3R,4R,5R)-2-(5-carbamoyl-2H-pyridin-1-yl)-5-[[(2R,3R,4R)-3,4-dihydroxy-1-[hydroxy(phosphonooxy)phosphoryl]oxy-5-oxopentan-2-yl]oxymethyl]-4-hydroxyoxolan-3-olate](/img/structure/B14615722.png)
